

# Ethyl 3-(methylamino)-3-oxopropanoate CAS number lookup

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## Compound of Interest

Compound Name: Ethyl 3-(methylamino)-3-oxopropanoate

Cat. No.: B2455436

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## An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate

Executive Summary: This document provides a comprehensive technical overview of **Ethyl 3-(methylamino)-3-oxopropanoate** (CAS No. 71510-95-7), a versatile bifunctional molecule of significant interest in synthetic chemistry.<sup>[1]</sup> Possessing both an ester and a secondary amide functional group, it serves as a crucial building block for more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles relevant to pharmaceutical research.<sup>[1]</sup> This guide details its chemical identity, established synthetic pathways, analytical characterization methods, key applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

## Section 1: Chemical Identity and Properties

**Ethyl 3-(methylamino)-3-oxopropanoate** is an organic compound classified as an amide ester.<sup>[1]</sup> Its unique structure is the foundation of its reactivity and utility in organic synthesis.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	71510-95-7	[2][3][4][5]
IUPAC Name	ethyl 3-(methylamino)-3-oxopropanoate	[2][5]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2][3][5]
Molecular Weight	145.16 g/mol	[1][3][4][5]
Synonyms	N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide	[3][6]
SMILES	CCOC(=O)CC(=O)NC	[2][3][5]

| InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N |[5] |

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow solid/liquid	[7][8]
Melting Point	34-35 °C	[8]
Boiling Point	91-92 °C @ 0.16 Torr	[8]
Topological Polar Surface Area (TPSA)	55.4 Å <sup>2</sup>	[3]
logP	-0.3144	[3]

| Storage Temperature | Room Temperature, sealed in dry conditions |[3][8] |

## Section 2: Synthesis and Mechanistic Insights

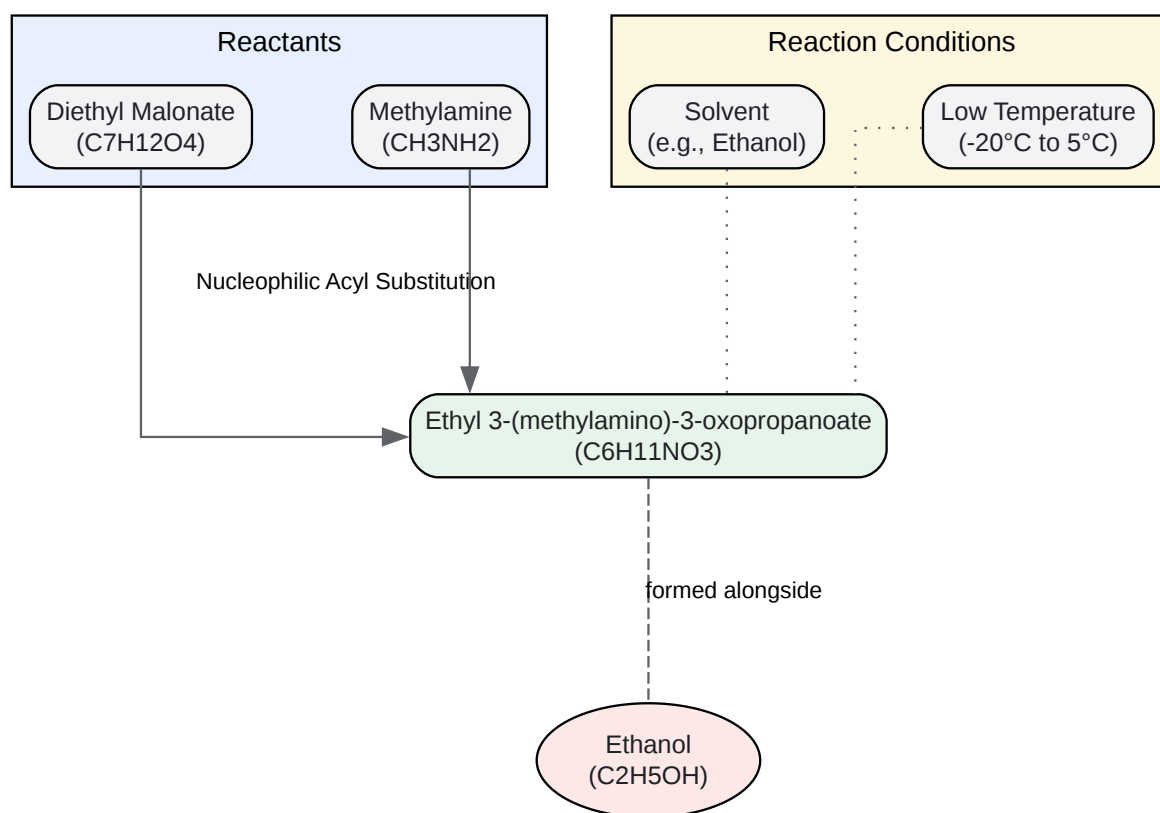
The synthesis of **Ethyl 3-(methylamino)-3-oxopropanoate** is most commonly achieved through the controlled mono-amidation of a malonic ester derivative. This pathway is favored

for its efficiency and high yield of the desired product.

## Core Synthetic Pathway: Amidation of Diethyl Malonate

The established route involves the reaction of a malonic ester, such as diethyl malonate, with methylamine.<sup>[1]</sup> The key to this synthesis is controlling the reaction stoichiometry and temperature to selectively form the monoamide product and prevent the formation of the corresponding diamide.

- **Causality of Experimental Choice:** By conducting the reaction at low temperatures (e.g., -20 °C to 5 °C), the reactivity of the system is moderated.<sup>[1]</sup> This kinetic control favors the single nucleophilic attack of methylamine on one of the ester's electrophilic carbonyl carbons. Using a specific molar ratio of reactants ensures that the malonic ester is not fully consumed to form the diamide byproduct, leading to higher purity of the target compound.<sup>[1]</sup>



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Caption: Synthetic workflow for **Ethyl 3-(methylamino)-3-oxopropanoate**.

## Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the reliable use of this reagent. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for its characterization.<sup>[1]</sup>

Table 3: Spectroscopic Data Summary

Technique	Expected Signals / Values	Rationale
<sup>1</sup> H NMR	<b>δ 1.2–1.4 ppm (triplet, 3H)</b>	<b>Corresponds to the methyl protons of the ethyl ester group.</b>
	δ 4.1–4.3 ppm (quartet, 2H)	Corresponds to the methylene protons of the ethyl ester group.
	δ ~3.4 ppm (singlet, 2H)	Methylene protons between the two carbonyl groups.
	δ ~2.8 ppm (singlet/doublet, 3H)	Methyl protons of the methylamino group.
	δ 6.5–7.0 ppm (singlet, broad, 1H)	Amide proton (N-H).[2]
<sup>13</sup> C NMR	δ 165–175 ppm (2 signals)	Resonances for the two carbonyl carbons (ester and amide).[2]
	δ ~60 ppm	Methylene carbon of the ethyl ester.
	δ ~41 ppm	Methylene carbon between the carbonyls.
	δ ~35 ppm	Methyl carbon of the methylamino group.[2]
	δ ~14 ppm	Methyl carbon of the ethyl ester.
ESI-MS	m/z ≈ 146.08 [M+H] <sup>+</sup>	Molecular ion peak corresponding to the protonated molecule.

| | m/z ≈ 145.16 | Molecular ion peak consistent with the compound's molecular weight.[2] |

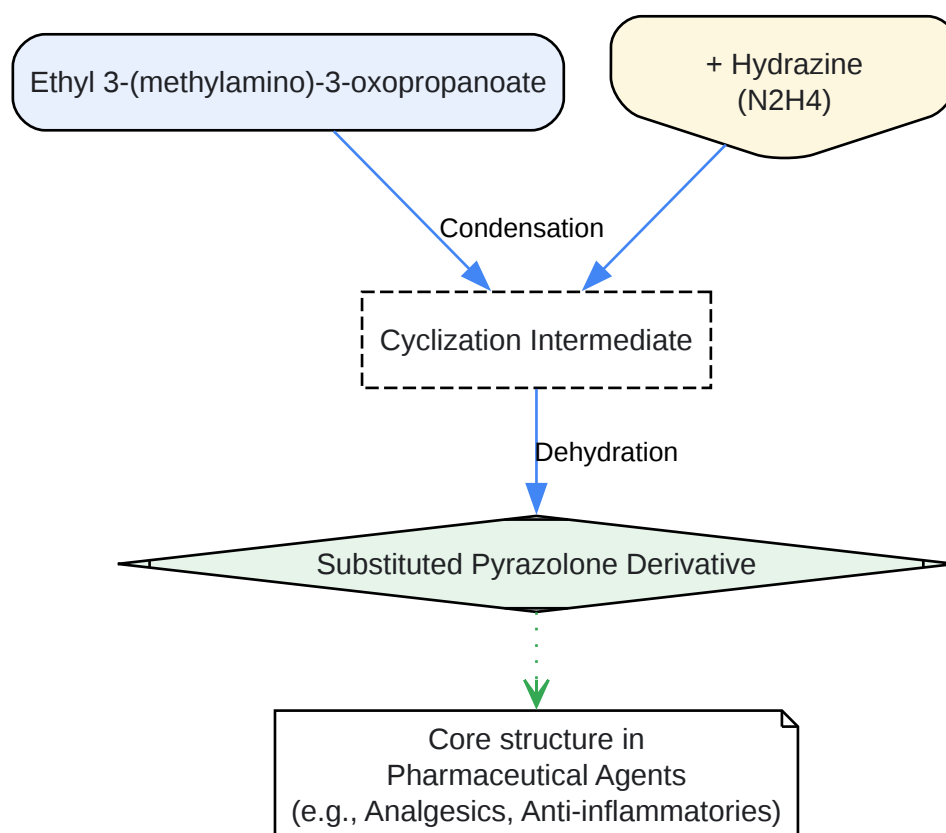
## Section 4: Applications in Research and Drug Development

The value of **Ethyl 3-(methylamino)-3-oxopropanoate** lies in its role as a versatile synthetic intermediate.<sup>[1]</sup> Its bifunctional nature, featuring both a nucleophilic nitrogen center (after deprotonation) and two electrophilic carbonyl carbons, allows for its use in constructing a wide array of molecular frameworks.<sup>[1]</sup>

### Key Application: Synthesis of Heterocycles

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.<sup>[1]</sup> It is a key starting material for producing substituted pyrazoles, pyrimidines, and other ring systems through condensation reactions with reagents like hydrazine or ureas.

- **Trustworthiness of the Protocol:** The reliability of this synthetic application stems from well-established condensation chemistry. The reactivity of the  $\beta$ -dicarbonyl-like structure provides a predictable and high-yielding pathway to form five- or six-membered rings, a foundational process in medicinal chemistry.



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Caption: Role as a precursor in heterocyclic synthesis.

## Other Potential Applications

- Polymer Science: Malonamide derivatives can act as crosslinkers in polymer networks, potentially enhancing the thermal stability of materials like polyesters, although specific data for this compound is limited.[2]
- Ligand Development: The molecule's structure makes it a candidate for developing novel ligands for catalysis.[1][8]

## Section 5: Safety, Handling, and Storage

Proper handling of **Ethyl 3-(methylamino)-3-oxopropanoate** is essential to ensure laboratory safety.

Safety and Hazard Information:

- Signal Word: Warning[3]
- GHS Hazard Pictogram: GHS07 (Exclamation Mark)[3]
- Hazard Statements:
  - H302: Harmful if swallowed.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

#### Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]  
Keep away from strong oxidizing agents.

## Section 6: Example Experimental Protocol

Objective: To synthesize **Ethyl 3-(methylamino)-3-oxopropanoate** from diethyl malonate.



## Materials:

- Diethyl malonate
- Methylamine (40% solution in water)
- Ethanol (anhydrous)
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

## Methodology:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.
- Cooling: Cool the flask to 0 °C using an ice-salt bath. This is critical to control the reaction rate and selectivity.
- Reagent Addition: Slowly add methylamine solution (1.1 equivalents) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
- Work-up:
  - Quench the reaction by slowly adding 1M HCl to neutralize excess methylamine until the pH is ~7.

- Reduce the volume of the solvent using a rotary evaporator.
- Transfer the residue to a separatory funnel and extract with ethyl acetate (3x volumes).
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure **Ethyl 3-(methylamino)-3-oxopropanoate**.
- Characterization: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and MS analysis as described in Section 3.

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